molecular formula C12H16N2O4 B5112123 2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol

2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol

Cat. No.: B5112123
M. Wt: 252.27 g/mol
InChI Key: BMTPLWMBLKGHBD-UHFFFAOYSA-N
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Description

2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol is a chemical compound characterized by the presence of a pyrrolidine ring, a nitro group, and an ethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol typically involves the reaction of 5-nitro-2-pyrrolidin-1-ylphenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl group attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-(5-amino-2-pyrrolidin-1-ylphenoxy)ethanol.

    Reduction: The major product is 2-(5-amino-2-pyrrolidin-1-ylphenoxy)ethanol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-amino-2-pyrrolidin-1-ylphenoxy)ethanol: Similar structure but with an amino group instead of a nitro group.

    2-(5-nitro-2-pyrrolidin-1-ylphenol): Lacks the ethoxy group.

    2-(5-nitro-2-pyrrolidin-1-ylphenoxy)acetic acid: Contains an acetic acid group instead of an ethanol group.

Uniqueness

2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, pyrrolidine ring, and ethoxy group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-7-8-18-12-9-10(14(16)17)3-4-11(12)13-5-1-2-6-13/h3-4,9,15H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTPLWMBLKGHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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